molecular formula C8H8ClNO B1324291 1-(5-Chloro-6-methylpyridin-3-YL)ethanone CAS No. 1011470-12-4

1-(5-Chloro-6-methylpyridin-3-YL)ethanone

Cat. No.: B1324291
CAS No.: 1011470-12-4
M. Wt: 169.61 g/mol
InChI Key: MERJWLDPZYYPCJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-6-methylpyridin-3-yl)ethanone is a pyridine derivative featuring an acetyl group (ethanone) at the 3-position of the pyridine ring, with chlorine and methyl substituents at the 5- and 6-positions, respectively. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chlorine atom acts as an electron-withdrawing group, while the methyl group provides mild electron-donating effects, influencing reactivity and interactions in biological systems.

Properties

IUPAC Name

1-(5-chloro-6-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERJWLDPZYYPCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridin-3-yl ethanone using thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(5-Chloro-6-methylpyridin-3-YL)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring enhance its binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(5-Chloro-6-methylpyridin-3-yl)ethanone can be contextualized by comparing it to related pyridine derivatives. Key comparisons are organized below:

Positional Isomers

Compound Name Substituents (Pyridine Ring) CAS No. Key Differences Reference
1-(6-Chloro-5-methylpyridin-3-yl)ethanone 6-Cl, 5-CH₃, 3-COCH₃ 136592-00-2 Chlorine and methyl groups swapped (5 vs. 6 positions); alters steric hindrance and electronic distribution. Similarity score: 0.95 .
1-(5,6-Dichloropyridin-3-yl)ethanone 5-Cl, 6-Cl, 3-COCH₃ 120800-05-7 Methyl replaced by Cl; increased electron-withdrawing effects, reduced lipophilicity.

Analysis : Positional isomerism (e.g., 5-Cl vs. 6-Cl) significantly impacts molecular interactions. The 5-Cl-6-CH₃ configuration may enhance stability in hydrophobic environments compared to dichloro analogs .

Substituent Variations

Compound Name Substituents (Pyridine Ring) Key Functional Groups Biological/Physical Properties Reference
1-[5-Chloro-6-(methylthio)-3-pyridinyl]ethanone 5-Cl, 6-SCH₃, 3-COCH₃ Methylthio (SCH₃) Increased polarizability; potential for sulfur-mediated redox activity.
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone 6-CH₃, 3-COCH₃ + sulfonylaryl group Methylsulfonyl (SO₂CH₃) Enhanced solubility and bioactivity (e.g., kinase inhibition) due to sulfonyl moiety.
1-(3-Chloro-2,6-dihydroxy-5-propylphenyl)ethanone Phenolic ring with Cl, OH, C₃H₇ Hydroxy, propyl Higher acidity (phenolic OH) and antioxidant potential. m.p. 111–112°C .

Analysis : Replacement of methyl with sulfur-containing groups (e.g., SCH₃, SO₂CH₃) modifies electronic properties and biological activity. For instance, sulfonyl groups enhance water solubility and target binding in drug design .

Halogen and Functional Group Modifications

Compound Name Substituents (Pyridine Ring) Halogen/Group Reactivity and Applications Reference
1-(6-Chloro-5-fluoropyridin-3-yl)ethanone 6-Cl, 5-F, 3-COCH₃ Fluorine Higher electronegativity; potential for PET imaging agents. CAS: 1256824-98-2 .
1-(5-Methoxypyridin-3-yl)ethanone 5-OCH₃, 3-COCH₃ Methoxy (OCH₃) Electron-donating OCH₃ increases ring electron density, altering electrophilic substitution patterns.
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone 2-OCH₃, 5-CH₃, 3-COCH₃ Methoxy, methyl Steric hindrance at 2-position may reduce metabolic degradation.

Analysis : Fluorine’s electronegativity enhances metabolic stability and bioavailability, while methoxy groups improve solubility but reduce electrophilic reactivity .

Biological Activity

1-(5-Chloro-6-methylpyridin-3-YL)ethanone, a compound with the molecular formula C8H8ClNO, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, biochemical properties, and therapeutic applications based on diverse research findings.

Targeting Kinases
Research indicates that compounds similar to this compound may inhibit the activation of protein kinase B (Akt) and its downstream effectors. Specifically, it has been suggested that these compounds can modulate the phosphorylation of key proteins involved in cell signaling pathways, such as Pras40 and p70S6K.

Biochemical Pathways
The compound is also implicated in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation processes. This activation can influence various cellular responses, including inflammation and cell survival.

Pharmacokinetics

This compound has shown oral bioavailability in animal models. Studies suggest that upon oral administration, it effectively inhibits Akt activation and affects microtubule assembly in cancer cell lines like DU-145.

Cellular Effects

The compound's effects on cellular metabolism and signaling pathways are notable:

  • Cell Signaling : It modulates GABA receptor activity, which plays a crucial role in neurotransmission.
  • Gene Expression : Influences the expression of genes involved in cell proliferation and apoptosis.
  • Cytotoxicity : Exhibits cytotoxic effects against various cancer cell lines, potentially making it a candidate for cancer therapy .

This compound interacts with several enzymes and proteins:

  • Enzyme Inhibition : It has been shown to inhibit certain kinases, affecting their catalytic activity and leading to downstream effects on cellular signaling pathways.
  • Metabolic Pathways : The compound is metabolized by liver enzymes, producing active or inactive metabolites that can influence its efficacy and safety profile.

Table 1: Summary of Biological Activities

ActivityDescriptionReference
Kinase Inhibition Inhibits Akt activation; affects Pras40 and p70S6K
NF-kB Activation Modulates inflammatory responses through phosphorylation
Cytotoxicity Effective against DU-145 cancer cells
GABA Receptor Modulation Influences inhibitory neurotransmission

Notable Research Findings

  • A study demonstrated that oral dosing in mice led to significant inhibition of Akt activation, suggesting potential therapeutic applications in cancer treatment .
  • Another research highlighted the compound's stability under various conditions, which is crucial for its efficacy in biological systems.

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